
But-2-yn-1-ol;3,5-dinitrobenzoic acid
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Overview
Description
3,5-Dinitrobenzoic acid (DNBA, C₇H₄N₂O₆) is a nitro-substituted benzoic acid derivative with two nitro groups at the 3- and 5-positions. It is a crystalline solid with a melting point of 204–205°C and a molecular weight of 212.11 g/mol. The compound is widely utilized in cocrystallization studies, pharmaceutical synthesis, and analytical chemistry due to its strong hydrogen-bonding capacity and electron-withdrawing nitro groups.
Preparation Methods
But-2-yn-1-ol: can be synthesized through the hydration of but-2-yne. This reaction typically involves the use of a mercury(II) sulfate catalyst in an aqueous sulfuric acid medium. The reaction proceeds via the formation of an enol intermediate, which tautomerizes to form the desired alcohol.
3,5-dinitrobenzoic acid: is synthesized through the nitration of benzoic acid. This process involves the reaction of benzoic acid with a mixture of concentrated sulfuric acid and nitric acid. The nitration reaction introduces nitro groups at the meta positions relative to the carboxyl group, yielding 3,5-dinitrobenzoic acid .
Chemical Reactions Analysis
Esterification Reaction
The primary reaction involves esterification between the hydroxyl group of but-2-yn-1-ol and the carboxylic acid group of 3,5-dinitrobenzoic acid to form 3,5-dinitrobenzoate esters (Figure 1).
Reaction Mechanism :
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Step 1 : Protonation of the carboxylic acid by sulfuric acid (catalyst), increasing its electrophilicity.
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Step 2 : Nucleophilic attack by the alcohol’s hydroxyl group on the carbonyl carbon of the acid, forming a tetrahedral intermediate.
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Step 3 : Deprotonation and elimination of water to yield the ester .
Conditions :
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Acidic catalyst (e.g., concentrated H₂SO₄).
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Heating under reflux (60–80°C).
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Reaction time: 45–60 minutes for conventional methods; reduced to 5–10 minutes under microwave irradiation .
Applications :
Table 1: Comparative Esterification Methods
Method | Catalyst | Temperature | Time | Yield (%) |
---|---|---|---|---|
Conventional | H₂SO₄ | 80°C | 45 min | 75–85 |
DCC/DMAP-mediated | DCC + DMAP | RT | 2 hr | 90–95 |
Microwave-assisted | H₂SO₄ | 100°C | 5 min | 92–98 |
Nucleophilic Acyl Substitution
3,5-Dinitrobenzoic acid can be converted to its acid chloride (3,5-dinitrobenzoyl chloride ) using reagents like PCl₅ or SOCl₂, which reacts with but-2-yn-1-ol to form esters under milder conditions .
Reaction Pathway :
3 5 Dinitrobenzoic acid+PCl5→3 5 Dinitrobenzoyl chloride+POCl3+HCl
3 5 Dinitrobenzoyl chloride+But 2 yn 1 ol→Ester+HCl
Advantages :
Derivatization for Analytical Chemistry
The esterification product (but-2-yn-1-yl 3,5-dinitrobenzoate ) is a crystalline solid with a sharp melting point, enabling precise identification of alcohols in mixtures.
Key Data :
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Melting points of 3,5-dinitrobenzoate esters typically range between 120–250°C , depending on the alcohol .
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The electron-withdrawing nitro groups enhance the stability of the ester, facilitating recrystallization .
Side Reactions and Challenges
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Alkyne Reactivity : The terminal alkyne in but-2-yn-1-ol may undergo undesired polymerization under prolonged heating.
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Acid Sensitivity : Strongly acidic conditions can protonate the alkyne, reducing nucleophilicity.
Mitigation Strategies :
Scientific Research Applications
But-2-yn-1-ol: is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through reactions like cyclization and addition.
3,5-dinitrobenzoic acid: has several applications:
Chemistry: It is used as a reagent for the identification of alcohols and amines through derivatization.
Biology: It is employed in the fluorometric analysis of creatinine, a biomarker for kidney function.
Industry: It acts as a corrosion inhibitor and is used in the formulation of certain photographic chemicals.
Mechanism of Action
The mechanism of action of But-2-yn-1-ol involves its reactivity due to the presence of both the hydroxyl group and the triple bond. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the triple bond can undergo addition reactions.
3,5-dinitrobenzoic acid: exerts its effects primarily through the electron-withdrawing nature of the nitro groups. These groups increase the acidity of the carboxyl group and make the aromatic ring more susceptible to nucleophilic attack. The nitro groups also stabilize the negative charge in the transition state during nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Solubility and Physicochemical Properties
Table 1 compares the solubility of DNBA with related benzoic acid derivatives in aqueous solutions:
Compound | Solubility (molal, 25°C) | Key Structural Features |
---|---|---|
3,5-Dinitrobenzoic acid | 0.029 | Two nitro groups at 3,5-positions |
4-Chloro-3,5-DNBA (CDNBA) | 0.010 | Chloro and nitro substituents |
Benzoic acid | 0.028 | No substituents |
3,4-Dinitrobenzoic acid | 0.032 | Nitro groups at 3,4-positions |
m-Chlorobenzoic acid | 0.0058 | Chloro at meta position |
Key findings:
- Electron-withdrawing groups (e.g., nitro, chloro) reduce solubility compared to unsubstituted benzoic acid. However, positional isomerism plays a critical role. For example, 3,4-dinitrobenzoic acid has slightly higher solubility than 3,5-DNBA due to reduced symmetry and altered crystal packing .
- Chloro substitution (CDNBA) further decreases solubility, highlighting the additive effect of electron-withdrawing groups .
Cocrystallization Behavior
DNBA forms stable cocrystals and solvates due to its carboxylic acid and nitro groups, which participate in hydrogen bonding and π-π interactions. Table 2 contrasts DNBA cocrystals with those of similar acids:
Key findings:
- DNBA’s nitro groups enhance cocrystal stability by forming layered π-stacked architectures, unlike p-hydroxybenzoic acid, which relies on weaker hydrogen-bonded chains .
- Proton transfer in DNBA-3,5-diaminobenzoic acid salts results in zwitterionic structures, a feature absent in non-nitro analogs .
Chromatographic and Analytical Behavior
DNBA’s retention in reversed-phase liquid chromatography (RPLC) differs significantly from other nitroaromatics:
Key findings:
- DNBA’s carboxylic acid group enhances polarity, leading to lower retention than 2,4-dinitrophenol but higher than non-acidic analogs .
Properties
CAS No. |
61898-68-8 |
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Molecular Formula |
C11H10N2O7 |
Molecular Weight |
282.21 g/mol |
IUPAC Name |
but-2-yn-1-ol;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H4N2O6.C4H6O/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3-4-5/h1-3H,(H,10,11);5H,4H2,1H3 |
InChI Key |
MAVMLCVQVAZYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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